REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[NH4+].[Cl-].[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>[Cl-].[Cl-].[Zn+2].[Zn]>[CH2:22]([C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[CH2:22]([C:14]1[C:13](=[O:16])[C:12]2[C:7]([C:6](=[O:17])[C:5]=1[O:4][C:1](=[O:3])[CH3:2])=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:1.2,4.5.6|
|
Name
|
dodecyl MgBr
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was flash-chromatographed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC(C)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[NH4+].[Cl-].[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>[Cl-].[Cl-].[Zn+2].[Zn]>[CH2:22]([C:5]1[C:6](=[O:17])[C:7]2[C:12]([C:13](=[O:16])[C:14]=1[Cl:15])=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10].[CH2:22]([C:14]1[C:13](=[O:16])[C:12]2[C:7]([C:6](=[O:17])[C:5]=1[O:4][C:1](=[O:3])[CH3:2])=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:21][CH2:20][CH2:24][CH2:7][CH2:6][CH2:5][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:1.2,4.5.6|
|
Name
|
dodecyl MgBr
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was flash-chromatographed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC(C)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |